N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide

Description

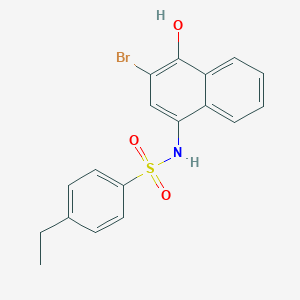

Chemical Structure and Properties The compound N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide features a naphthalene core substituted with a bromine atom at position 3 and a hydroxyl group at position 2. The sulfonamide group is attached to a 4-ethylbenzene ring. Key predicted properties include a density of ~1.58 g/cm³, a high boiling point (~460°C), and a pKa of ~8.16, indicating moderate acidity .

Synthesis and Purification

Though direct synthesis details for this compound are absent in the evidence, similar sulfonamides (e.g., bromo-substituted naphthalene derivatives) are synthesized via reactions between sulfonyl chlorides and amines. For example, 4-bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (compound 44) was prepared using 4-bromobenzenesulfonyl chloride and a naphthylamine precursor, yielding 49% purity after HPLC purification . This suggests that the target compound may follow analogous synthetic routes.

Properties

IUPAC Name |

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCLICSIGSVTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Ethylbenzene

-

Reagents : Ethylbenzene, chlorosulfonic acid, potassium sulfate (catalyst).

-

Conditions :

-

Temperature: 15–20°C.

-

Time: 2.5–3.0 hours.

-

-

Steps :

-

Ethylbenzene (63.6 g) is mixed with K₂SO₄ (6.6 g) and chilled to 10°C.

-

Chlorosulfonic acid (216.2 g) is added dropwise while maintaining ≤20°C.

-

The mixture is stirred for 2 hours, then quenched with ice water.

-

The organic layer (4-ethylbenzenesulfonyl chloride) is isolated via phase separation.

-

Key Data :

Synthesis of 3-Bromo-4-hydroxynaphthalen-1-amine

Bromination of 4-Hydroxy-1-nitronaphthalene

-

Reagents : 4-Hydroxy-1-nitronaphthalene, N-bromosuccinimide (NBS), ammonium bromide (NH₄Br), Oxone.

-

Conditions :

-

Solvent: Methanol.

-

Temperature: Reflux (65°C).

-

Time: 15–30 minutes.

-

-

Steps :

-

4-Hydroxy-1-nitronaphthalene (2 mmol) is dissolved in methanol.

-

NH₄Br (2.2 mmol) and Oxone (2.2 mmol) are added.

-

The mixture is refluxed until complete bromination (TLC monitoring).

-

The product is extracted with ethyl acetate and purified via silica gel chromatography.

-

Key Data :

Reduction of Nitro to Amine

-

Reagents : 3-Bromo-4-hydroxy-1-nitronaphthalene, iron powder, HCl.

-

Conditions :

-

Solvent: Ethanol/water (3:1).

-

Temperature: 70°C.

-

Time: 4 hours.

-

-

Steps :

-

The nitro compound is treated with Fe powder (5 equiv) and HCl (1 M).

-

The mixture is heated, filtered, and neutralized with NaHCO₃.

-

The amine precipitates and is recrystallized from ethanol.

-

Sulfonylation Reaction

Coupling 4-Ethylbenzenesulfonyl Chloride with 3-Bromo-4-hydroxynaphthalen-1-amine

-

Reagents :

-

3-Bromo-4-hydroxynaphthalen-1-amine (1 equiv).

-

4-Ethylbenzenesulfonyl chloride (1.2 equiv).

-

Base: Triethylamine (TEA) or pyridine (1.5 equiv).

-

-

Conditions :

-

Solvent: Dichloromethane (DCM) or THF.

-

Temperature: 0°C → room temperature.

-

Time: 4–8 hours.

-

-

Steps :

-

The amine is dissolved in DCM and cooled to 0°C.

-

TEA and sulfonyl chloride are added dropwise.

-

The reaction warms to room temperature and is stirred until completion.

-

The product is washed with HCl (1 M), dried (Na₂SO₄), and purified via recrystallization (ethanol/water).

-

Optimization Data :

Analytical Characterization

Spectroscopic Data

Purity and Yield Benchmarks

| Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Sulfonyl chloride | 93–96 | >98 | |

| Brominated amine | 82–85 | ≥97 | |

| Final sulfonamide | 70–88 | 95–99 |

Critical Analysis of Methodologies

Bromination Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Zinc and hydrochloric acid or sodium borohydride.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Reduction: Formation of de-brominated naphthalene derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide has shown promise as a potential drug candidate against resistant bacterial strains. In vitro studies have demonstrated its efficacy against clinically isolated strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-beta-lactamase (NDM-KP) .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Compound Name | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 0.39 | 0.78 |

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by multidrug-resistant bacteria.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Studies have focused on its interaction with enzymes like α-glucosidase and acetylcholinesterase, which are crucial in carbohydrate metabolism and neurotransmission, respectively.

Table 2: Enzyme Inhibition Potency

These findings indicate that this compound may serve as a lead compound for developing new treatments for metabolic disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of sulfonamides can guide the design of more potent derivatives. The presence of the bromine atom and hydroxyl group in the naphthalene ring enhances interactions with biological targets, which can be optimized through further chemical modifications.

Case Study: Synthesis and Characterization

A recent study synthesized various derivatives of sulfonamides, including this compound, using Suzuki-Miyaura cross-coupling reactions. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures, laying the groundwork for future pharmacological evaluations .

Material Science Applications

Beyond biological applications, this compound is also being explored for its potential use in material science, particularly in the development of organic semiconductors and sensors. The unique electronic properties imparted by the naphthalene moiety can be advantageous in creating materials with specific conductivity and optical characteristics.

Table 3: Material Properties

| Property | Value |

|---|---|

| Density | 1.562 g/cm³ |

| Boiling Point | 543.8 °C |

| pKa | 6.65 |

These properties suggest that this compound could be integrated into advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Sulfonamide Derivatives

Key Observations:

- Substituent Effects: The 3-bromo and 4-hydroxyl groups on naphthalene introduce steric hindrance and hydrogen-bonding capacity, which may improve target binding but reduce solubility compared to methoxy or methyl substituents .

Biological Activity

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide, also known by its CAS number 425410-41-9, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

- Molecular Formula : C18H16BrNO3S

- Molecular Weight : 406.29 g/mol

- Density : Approximately 1.562 g/cm³ (predicted)

- Boiling Point : Estimated at 543.8 °C

- pKa : Approximately 6.65 (predicted) .

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting protein tyrosine phosphatase 1B (PTP1B), which is implicated in type II diabetes management. The compound's structure allows it to interact with specific binding sites on the enzyme, potentially blocking its activity and thus influencing glucose metabolism .

Inhibition Studies

In a study focusing on enzyme inhibition, it was found that compounds similar to this compound demonstrated significant inhibitory effects on PTP1B. This suggests that the compound could be a candidate for further development as a therapeutic agent in diabetes treatment .

Antioxidant Properties

In addition to its enzyme inhibition capabilities, preliminary studies suggest that this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in its structure contributes to its potential antioxidant activity .

Case Study 1: Enzyme Inhibition

A detailed docking analysis revealed that this compound binds effectively to PTP1B, as evidenced by calculated binding affinities. This study highlights the compound's potential as a lead candidate for developing new diabetes medications .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound could reduce reactive oxygen species (ROS) levels in cell cultures, suggesting its role as an effective antioxidant. This property could make it valuable in preventing oxidative damage in cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrNO3S |

| Molecular Weight | 406.29 g/mol |

| Density | 1.562 g/cm³ (predicted) |

| Boiling Point | 543.8 °C (estimated) |

| pKa | 6.65 (predicted) |

| Enzyme Target | PTP1B |

| Antioxidant Activity | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves sulfonylation of the naphthalene precursor (e.g., 3-bromo-4-hydroxynaphthalen-1-amine) with 4-ethylbenzenesulfonyl chloride under basic conditions. Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the sulfonyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield enhancement : Use of coupling agents (e.g., DMAP) or microwave-assisted synthesis may accelerate reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Key Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents on the naphthalene and benzene rings (e.g., bromo, hydroxyl, ethyl groups). Aromatic protons appear as multiplets in δ 6.5–8.5 ppm, while the sulfonamide NH resonates near δ 9–10 ppm .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the compound’s structural determination?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 200 K) minimizes thermal motion artifacts .

- Refinement with SHELXL :

- Bond angles/torsions : Resolve steric effects (e.g., bromine’s bulk influencing naphthalene ring planarity) .

- Hydrogen bonding : Identify intermolecular interactions (e.g., O-H···O=S between hydroxyl and sulfonamide groups) critical for crystal packing .

- Validation : R-factor < 0.05 and Fo-Fc electron density maps confirm absence of disorder .

Q. What strategies address conflicting data between spectroscopic and crystallographic results?

- Case Example : If NMR suggests a planar naphthalene system but X-ray shows puckering:

- Dynamic Effects : NMR time-averaging may mask conformational flexibility, resolved via VT-NMR (variable temperature) .

- DFT Calculations : Compare experimental and computed NMR shifts to validate crystallographic geometry .

- Cross-Validation : Use solid-state IR (vs. solution IR) to detect polymorphism affecting spectral features .

Q. How do structural modifications (e.g., bromine position, ethyl substitution) influence biological activity compared to similar sulfonamides?

- Structure-Activity Relationship (SAR) :

- Bromine : Enhances lipophilicity and halogen bonding with target enzymes (e.g., carbonic anhydrase inhibitors) .

- Ethyl Group : Modulates solubility; bulkier substituents reduce membrane permeability but increase target specificity .

- Comparative Assays :

- Enzymatic Inhibition : IC₅₀ values against isoforms (e.g., hCA II vs. hCA IX) using fluorometric assays .

- Antimicrobial Activity : MIC testing against Gram-positive/negative strains, with 4-ethyl analogs showing improved potency vs. methyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.